

"3-Fluoro-5-(methylthio)phenol" chemical properties

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Compound of Interest

Compound Name: 3-Fluoro-5-(methylthio)phenol

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An In-depth Technical Guide to **3-Fluoro-5-(methylthio)phenol**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Foreword: The landscape of medicinal chemistry is perpetually in search of novel molecular scaffolds that offer unique electronic and steric properties. Aryl fluorides and thioethers, in particular, have garnered significant attention for their ability to modulate pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide focuses on **3-Fluoro-5-(methylthio)phenol**, a trifunctional building block possessing a reactive phenol, a metabolically relevant methylthio group, and a strategically placed fluorine atom. While comprehensive experimental data for this specific isomer is not abundant in public literature, this document synthesizes available information with established chemical principles and data from close structural analogs to provide a robust technical overview for researchers, chemists, and drug development professionals.

Molecular Identity and Physicochemical Characteristics

3-Fluoro-5-(methylthio)phenol is a substituted aromatic compound whose utility as a chemical intermediate stems from the distinct properties endowed by its three functional groups. The interplay between the electron-withdrawing fluorine, the electron-donating hydroxyl

and methylthio groups, and their specific meta-positioning creates a unique electronic environment on the phenyl ring.

Core Structural and Chemical Data

A summary of the fundamental properties for **3-Fluoro-5-(methylthio)phenol** is presented below. It is critical to note that while some data is reported, other key experimental values such as melting and boiling points are not readily available and must be inferred from related structures.

Property	Value / Information	Source
CAS Number	1243456-31-6	[1]
Molecular Formula	C ₇ H ₇ FOS	[1]
Molecular Weight	158.19 g/mol	[1]
Appearance	Inferred: Colorless to pale yellow liquid or low-melting solid	Based on analogs like 3-Fluorophenol[2]
Solubility	Expected to have low solubility in water; soluble in organic solvents (e.g., DMSO, ethanol, methanol)	Inferred from hydrophobic nature

The Influence of Functional Groups on Molecular Properties

- **Phenolic Hydroxyl (-OH):** This group is a hydrogen bond donor and acceptor, significantly influencing solubility and providing a key site for metabolic conjugation (e.g., glucuronidation). It is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile for subsequent synthetic transformations.
- **Fluorine (-F):** The fluorine atom at the 3-position is a weak deactivator of the aromatic ring for electrophilic substitution due to its high electronegativity. In drug development, fluorine

substitution is a well-established strategy to block metabolic oxidation at that position, enhance binding affinity, and modulate the acidity (pKa) of the nearby phenolic proton.

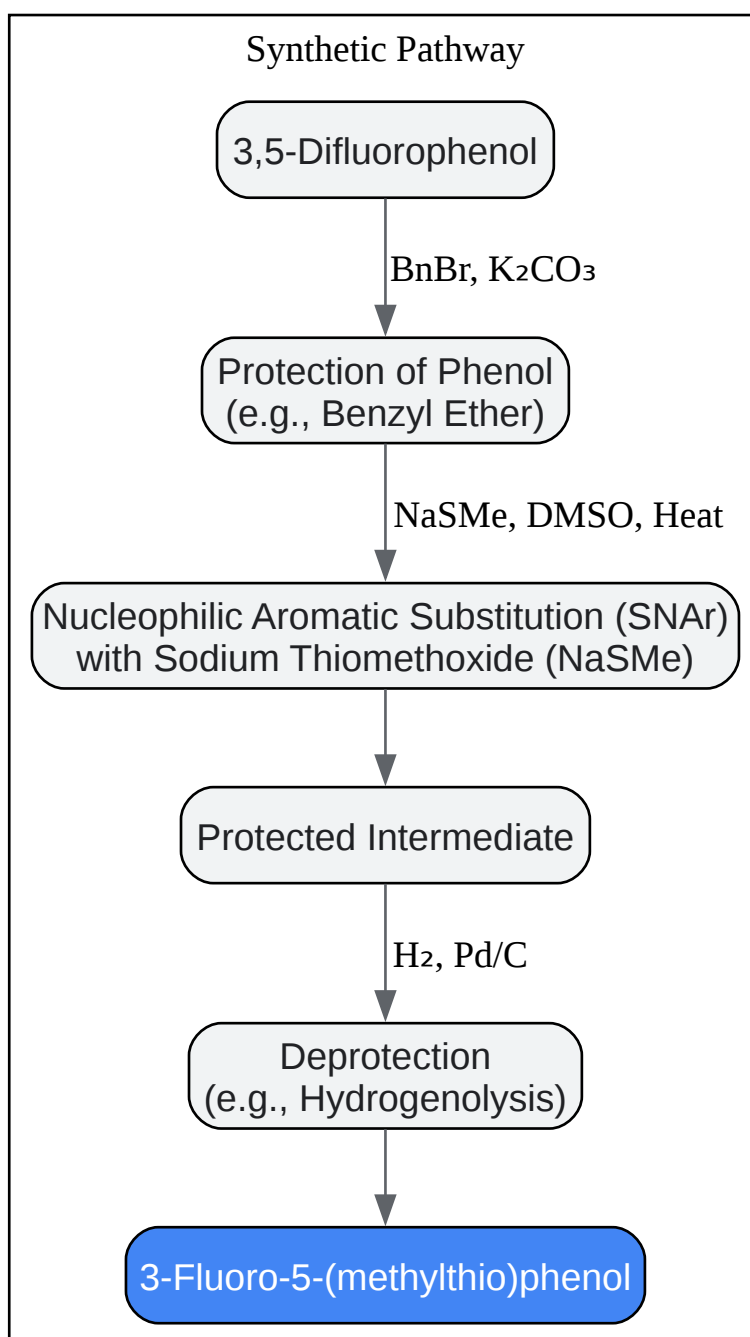
- Methylthio (-SCH₃): The thioether group can be a site for metabolic oxidation, leading to the corresponding sulfoxide and sulfone, which can alter the polarity and biological activity of a molecule. It also influences the electronic nature of the ring, acting as a weak activator.

Synthesis and Reactivity Profile

A definitive, published synthetic route for **3-Fluoro-5-(methylthio)phenol** is not readily available. However, a logical retrosynthetic analysis based on common organic reactions for analogous compounds allows for the design of a plausible and robust synthetic pathway.

Proposed Synthetic Workflow

A practical approach would likely involve the multi-step functionalization of a commercially available starting material, such as 3,5-difluorophenol or a related precursor. The causality for this proposed route is based on controlling the regioselectivity of the substitution reactions.



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Caption: Proposed synthetic workflow for **3-Fluoro-5-(methylthio)phenol**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a validated, self-consistent system based on standard procedures for the reactions involved.

Step 1: Protection of 3,5-Difluorophenol

- To a solution of 3,5-difluorophenol (1.0 eq) in acetone, add potassium carbonate (K_2CO_3 , 2.0 eq).
- Stir the suspension vigorously and add benzyl bromide (BnBr, 1.1 eq) dropwise at room temperature.
- Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography to yield 1-(benzyloxy)-3,5-difluorobenzene.
 - Causality: The hydroxyl group is protected as a benzyl ether to prevent it from interfering with the subsequent nucleophilic substitution step.

Step 2: Nucleophilic Aromatic Substitution (S_NAr)

- Dissolve the protected intermediate (1.0 eq) in a polar aprotic solvent such as Dimethyl sulfoxide (DMSO).
- Add sodium thiomethoxide (NaSMe, 1.2 eq) portion-wise, ensuring the temperature does not rise excessively.
- Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC or LC-MS.
- After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to obtain the crude thioether.
 - Causality: The high polarity of DMSO facilitates the S_NAr reaction. One of the fluorine atoms is displaced by the thiomethoxide nucleophile. The reaction is directed by the activating/directing effects of the existing substituents.

Step 3: Deprotection via Hydrogenolysis

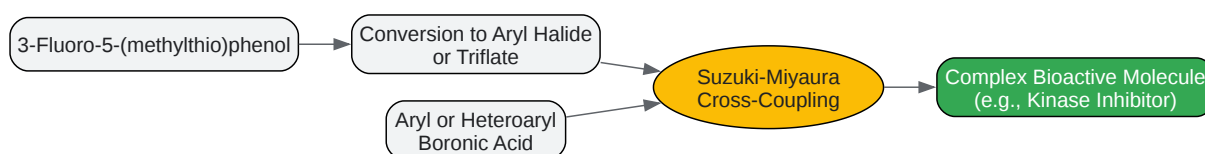
- Dissolve the crude thioether from the previous step in ethanol or methanol.
- Add a catalytic amount of palladium on carbon (10% Pd/C).
- Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).
- Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
- Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
- Purify the final product, **3-Fluoro-5-(methylthio)phenol**, by column chromatography.
 - Causality: Catalytic hydrogenation is a clean and efficient method for cleaving the benzyl ether protecting group to reveal the final phenolic product.

Applications in Research and Drug Development

This molecule is primarily valuable as a building block for constructing more complex bioactive compounds.^[1] Its trifunctional nature provides multiple handles for chemical modification.

Role as a Pharmaceutical Intermediate

The structural motif of a fluorinated phenol is common in many pharmaceutical agents. The additional methylthio group offers another point for diversification or for modulating electronic and steric properties. A key application is in the synthesis of boronic acids, which are crucial reagents in cross-coupling reactions.^[3]



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Caption: Application in Suzuki-Miyaura cross-coupling reactions.

The phenol can be converted to a triflate, and this derivative can participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern drug synthesis.[3]

Potential in Medicinal Chemistry

- **Enzyme Inhibitors:** Boronic acids derived from this scaffold can act as reversible inhibitors for enzymes that bind cis-diols.[3]
- **Modulation of PK/PD Properties:** The fluorine atom can enhance metabolic stability and binding affinity, while the methylthio group can be oxidized to more polar sulfoxides/sulfones, providing a "soft spot" for metabolism if desired.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for **3-Fluoro-5-(methylthio)phenol** is not widely available. Therefore, a conservative approach to handling is required, based on the known hazards of its constituent functional groups and related analogs like 3-fluorothiophenol.

Hazard Profile (Inferred)

Based on analogs, the compound should be treated as potentially hazardous.[4]

- **Toxicity:** Likely to be toxic if swallowed, inhaled, or in contact with skin.[4]
- **Irritation:** May cause skin and serious eye irritation.[5]
- **Stench:** Thiophenols and thioethers can have strong, unpleasant odors.[4]

Handling and Personal Protective Equipment (PPE)

- Always handle this chemical inside a certified chemical fume hood.[1]
- Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[1]

- Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.^[4]
- Avoid generating aerosols or dust.

Storage Conditions

- Short-term storage (1-2 weeks): Store at -4°C.^[1]
- Long-term storage (1-2 years): Store at -20°C.^[1]
- Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially of the phenol and thioether moieties.

Spectroscopic Characterization (Predicted)

While experimental spectra are not published, the expected spectroscopic signatures can be predicted to aid in the identification and characterization of the molecule.

Technique	Expected Features
^1H NMR	- Aromatic region (approx. 6.5-7.5 ppm): Three distinct signals, likely complex multiplets or doublets of doublets due to H-H and H-F coupling. - Phenolic proton (-OH): A broad singlet, chemical shift dependent on solvent and concentration. - Methyl protons (-SCH ₃): A sharp singlet around 2.4-2.6 ppm.
^{13}C NMR	- Aromatic region (approx. 100-165 ppm): Six signals. The carbon attached to fluorine (C-F) will show a large one-bond coupling constant (^1JCF). Carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings. - Methyl carbon (-SCH ₃): A signal around 15-20 ppm.
^{19}F NMR	- A single resonance, likely a multiplet due to coupling with neighboring aromatic protons.
IR Spectroscopy	- Broad O-H stretch around 3200-3600 cm ⁻¹ . - Aromatic C-H stretches just above 3000 cm ⁻¹ . - C=C aromatic ring stretches around 1450-1600 cm ⁻¹ . - Strong C-F stretch around 1100-1300 cm ⁻¹ .
Mass Spectrometry	- Molecular ion (M ⁺) peak at m/z = 158.02. The presence of sulfur will give a characteristic M+2 isotope peak with an abundance of ~4.4% relative to the M ⁺ peak.

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